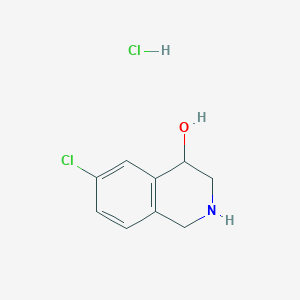
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the tetrahydroisoquinoline ring, along with a hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate isoquinoline derivative.
Hydroxylation: The hydroxyl group at the 4th position can be introduced through hydroxylation reactions using reagents like sodium hydroxide or hydrogen peroxide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: Analytical methods such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are used to confirm the identity and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Formation of 6-chloro-1,2,3,4-tetrahydroisoquinolin-4-one.
Reduction: Formation of 1,2,3,4-tetrahydroisoquinolin-4-ol.
Substitution: Formation of various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of isoquinoline derivatives in biological systems.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of enzymes involved in neurotransmitter synthesis or degradation, leading to its potential therapeutic effects in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the chlorine and hydroxyl groups, resulting in different biological activities.
6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
6-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.
Uniqueness
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride is unique due to the presence of both chlorine and hydroxyl groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a probe in biological studies.
Eigenschaften
Molekularformel |
C9H11Cl2NO |
|---|---|
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
6-chloro-1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-3,9,11-12H,4-5H2;1H |
InChI-Schlüssel |
YWUQMVDQIFFPPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(CN1)C=CC(=C2)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




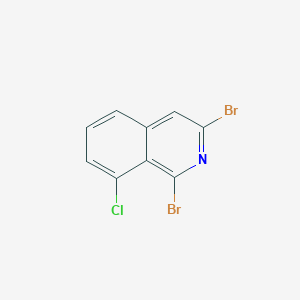
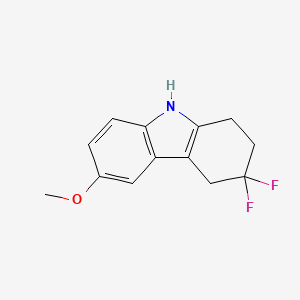


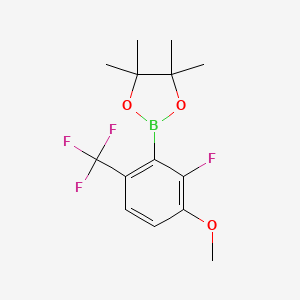

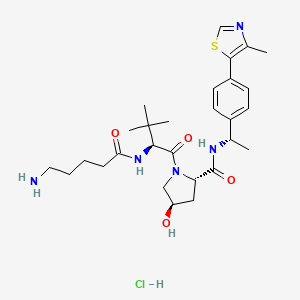


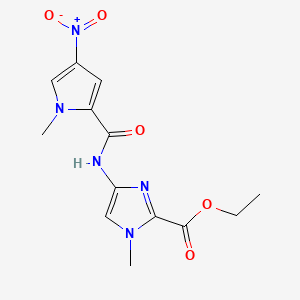
![tert-Butyl (1R,4R,6S)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14026869.png)
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)
